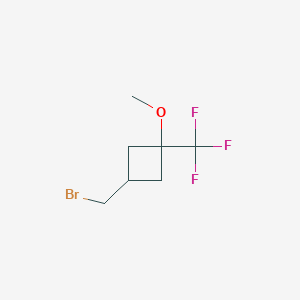
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane is a useful research compound. Its molecular formula is C7H10BrF3O and its molecular weight is 247.055. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecular Structures
Researchers have developed methods to synthesize functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives using arylmethylenecyclopropanes and 1,1,3-triarylprop-2-yn-1-ols or their methyl ethers, catalyzed by Lewis acids. This process involves a plausible Meyer-Schuster rearrangement mechanism, demonstrating the versatility of cyclobutane derivatives in constructing complex molecular frameworks (L. Yao & M. Shi, 2007).
Reaction Mechanisms and Photorearrangements
The study of reaction mechanisms involving cyclobutane derivatives is a critical area of research. For example, direct photolysis of 1-(o-(methoxymethyl)phenyl)-1-phenylsilacyclobutane yields isomeric products through the intramolecular trapping of an initially formed silicon-carbon biradical intermediate. This highlights the potential for cyclobutane derivatives to undergo complex rearrangements, contributing to our understanding of reaction pathways and the stabilization of reactive intermediates (W. Leigh & Xiaojing Li, 2003).
Material Science Applications
In material science, cyclobutane derivatives have been used in the synthesis of novel copolymers. For instance, the cyclolinear polycarbosilane, synthesized via ADMET polymerization, utilizes brominated tolyl groups for the introduction of poly(methyl methacrylate) (PMMA) anions. This "grafting onto" strategy demonstrates the application of cyclobutane derivatives in creating complex polymer architectures for potential use in various material science applications (J. Hyun et al., 2006).
Electrochemical Studies
Cyclobutane derivatives are also of interest in electrochemical studies. The electrochemical reduction of 1,4-dihalobutanes at carbon cathodes in dimethylformamide has been explored, leading to a myriad of products including cyclobutane. This research sheds light on the electrochemical behavior of cyclobutane derivatives and their potential application in synthetic methodologies (Wayne A. Pritts & D. Peters, 1995).
Propiedades
IUPAC Name |
3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3O/c1-12-6(7(9,10)11)2-5(3-6)4-8/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRHSTCZSPKURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B2730682.png)

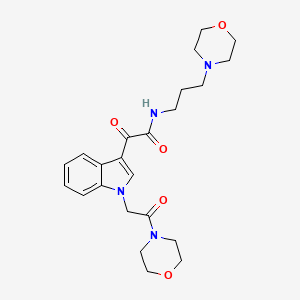
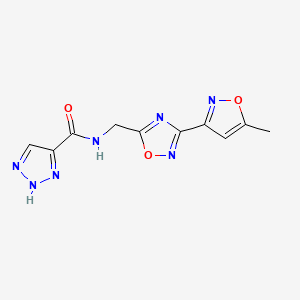
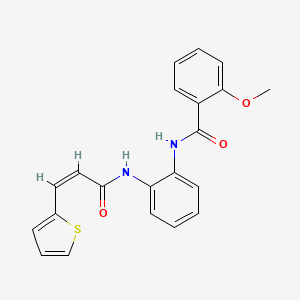
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2730688.png)
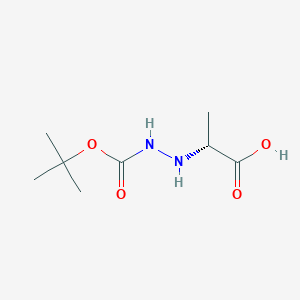
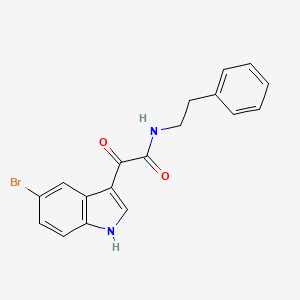
![2-Benzyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2730696.png)

![4-bromophenyl 4-{[(4-bromophenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfone](/img/structure/B2730699.png)
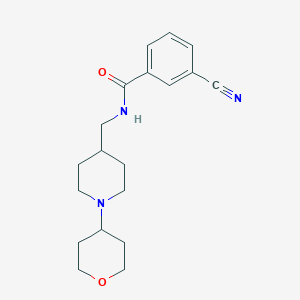
![4-Methyl-6-(2-methylphenyl)-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2730701.png)
![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2730703.png)
